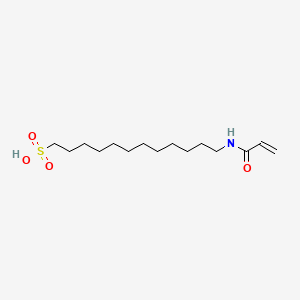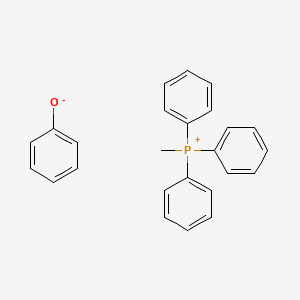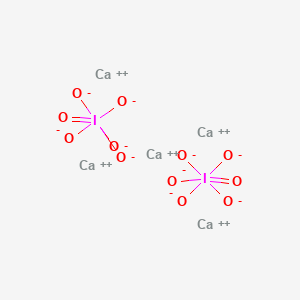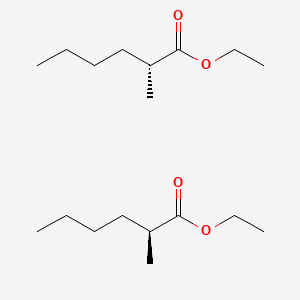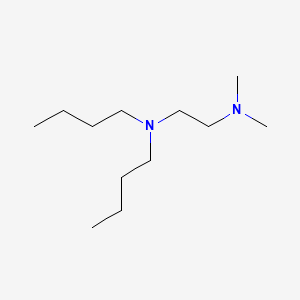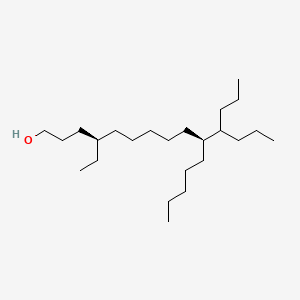
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol is a complex organic compound characterized by its unique stereochemistry and long carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of chiral catalysts or reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various stereoisomers.
科学的研究の応用
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can be compared to other long-chain alcohols and chiral molecules.
- Similar compounds include (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-2-ol and (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-3-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the length of its carbon chain
特性
分子式 |
C24H50O |
|---|---|
分子量 |
354.7 g/mol |
IUPAC名 |
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol |
InChI |
InChI=1S/C24H50O/c1-5-9-11-19-24(23(15-6-2)16-7-3)20-13-10-12-17-22(8-4)18-14-21-25/h22-25H,5-21H2,1-4H3/t22-,24+/m1/s1 |
InChIキー |
HFBXGXCNZXMVOT-VWNXMTODSA-N |
異性体SMILES |
CCCCC[C@@H](CCCCC[C@@H](CC)CCCO)C(CCC)CCC |
正規SMILES |
CCCCCC(CCCCCC(CC)CCCO)C(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


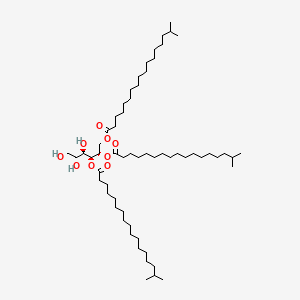

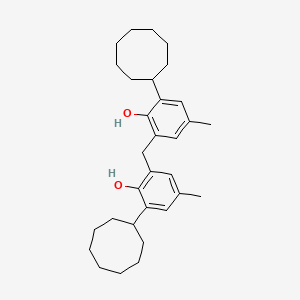
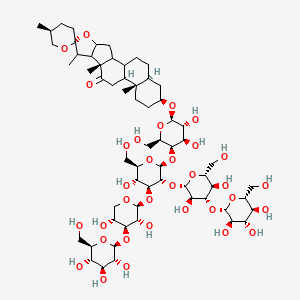
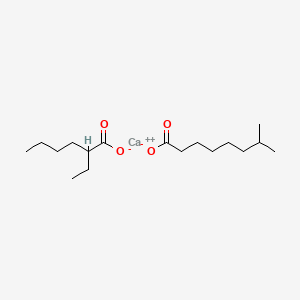


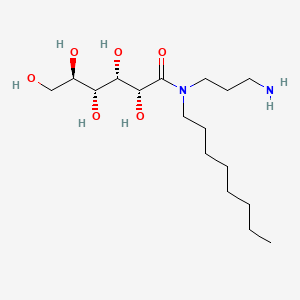
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
